molecular formula C13H24 B14619427 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane CAS No. 57082-90-3

1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane

Cat. No.: B14619427
CAS No.: 57082-90-3
M. Wt: 180.33 g/mol
InChI Key: IYRYNLHSYMFNFK-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene . The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its saturated analog.

    Substitution: The compound can undergo substitution reactions, particularly at the allylic position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., sodium azide, sodium cyanide).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Shares structural similarities but differs in the position of the double bond.

    tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclohexane ring.

    1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Features an ether linkage and a benzene ring.

Uniqueness: 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-tert-butyl-4-prop-2-enylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,11-12H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRYNLHSYMFNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572108
Record name 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57082-90-3
Record name 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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